(3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol
Description
Properties
CAS No. |
106973-34-6 |
|---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-10-21-22-11-12-24-28(6)15-14-25(31)26(3,4)23(28)13-16-30(24,8)29(22,7)18-17-27(20,21)5/h19-20,23-25,31H,9-18H2,1-8H3/t20-,23-,24+,25-,27-,28-,29-,30-/m0/s1 |
InChI Key |
HJJIKWDBPMITIM-OABUCADMSA-N |
SMILES |
CC(C)C1CCC2=C3CCC4C5(CCC(C(C5CCC4(C3(CCC12C)C)C)(C)C)O)C |
Isomeric SMILES |
CC(C)[C@@H]1CCC2=C3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@@]4([C@]3(CC[C@@]12C)C)C)(C)C)O)C |
Canonical SMILES |
CC(C)C1CCC2=C3CCC4C5(CCC(C(C5CCC4(C3(CCC12C)C)C)(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boehmrol typically involves the cyclization of squalene, a natural precursor, through a series of enzymatic or chemical reactions. The process often includes the use of strong acids or bases to facilitate the cyclization and rearrangement of the squalene molecule into the desired triterpenoid structure.
Industrial Production Methods
Industrial production of Boehmrol may involve the extraction of squalene from natural sources such as shark liver oil or plant oils, followed by chemical modification to achieve the desired structure. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Boehmrol undergoes various chemical reactions, including:
Oxidation: Boehmrol can be oxidized to form different oxygenated derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on Boehmrol, potentially altering its properties.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Boehmrol, each with potentially unique properties and applications.
Scientific Research Applications
Boehmrol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex triterpenoid derivatives.
Biology: Studied for its potential role in cell signaling and membrane structure.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of Boehmrol involves its interaction with specific molecular targets and pathways. It is believed to modulate cell signaling pathways by interacting with membrane receptors and enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and anticancer mechanisms.
Comparison with Similar Compounds
Similar Compounds
Betulin: Another triterpenoid with similar structural features but different biological activities.
Lupeol: Known for its anti-inflammatory and anticancer properties, similar to Boehmrol.
Oleanolic Acid: A triterpenoid with well-documented medicinal properties.
Uniqueness of Boehmrol
Boehmrol stands out due to its unique structural configuration and the specific biological activities it exhibits
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
